![molecular formula C28H25ClN4O3 B2615089 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 892294-16-5](/img/no-structure.png)
2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3 and its molecular weight is 500.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research involving structurally similar compounds, such as pyrimidine derivatives, has indicated potential antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has been described, highlighting the process's general applicability for preparing various substituted benzyl-methylpyrido[2,3-d]pyrimidines. These compounds have shown significant activity against certain types of cancer, suggesting that similar structural compounds could also possess antitumor properties (Grivsky et al., 1980).
Antiallergic Agents
Another research avenue is the development of antiallergic agents. N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized and evaluated for their antiallergic potency, leading to the discovery of compounds significantly more potent than established antihistamines. This indicates that compounds with similar structural features could potentially be explored for their antiallergic effects, offering a new route for developing treatments for allergic reactions (Menciu et al., 1999).
Spectroscopic and Quantum Mechanical Studies
Compounds with benzothiazolinone acetamide analogs have been subjected to spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling. These studies explore the compounds' electronic properties, light-harvesting efficiency, and potential application in dye-sensitized solar cells (DSSCs). Such research indicates that structurally related compounds could be investigated for their electronic properties and potential use in renewable energy technologies (Mary et al., 2020).
Synthesis and Evaluation as Antimicrobial Agents
The synthesis and evaluation of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides as antimicrobial agents highlight another potential application. Some of these compounds have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests that similar compounds, including the one , could be explored for their antimicrobial properties, potentially leading to new treatments for infections (Debnath & Ganguly, 2015).
Eigenschaften
CAS-Nummer |
892294-16-5 |
|---|---|
Molekularformel |
C28H25ClN4O3 |
Molekulargewicht |
500.98 |
IUPAC-Name |
2-[3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C28H25ClN4O3/c1-17-7-10-19(11-8-17)15-30-24(34)16-32-25-22-13-18(2)9-12-23(22)31(3)26(25)27(35)33(28(32)36)21-6-4-5-20(29)14-21/h4-14H,15-16H2,1-3H3,(H,30,34) |
InChI-Schlüssel |
WZHOSIVGZSFYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



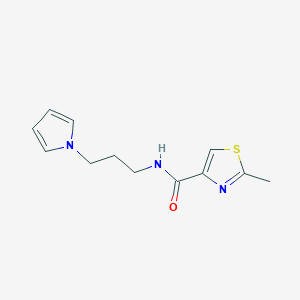
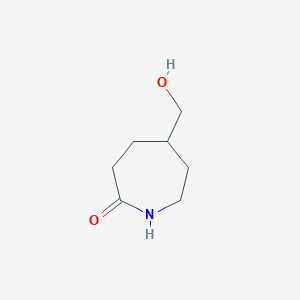
![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)
![4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2615014.png)
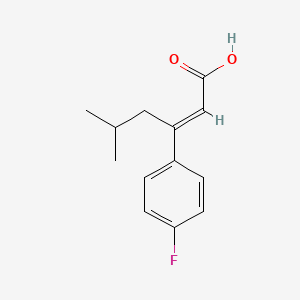
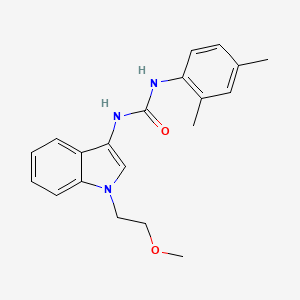
![2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2615017.png)
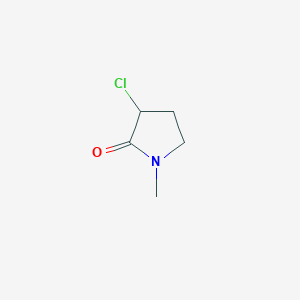
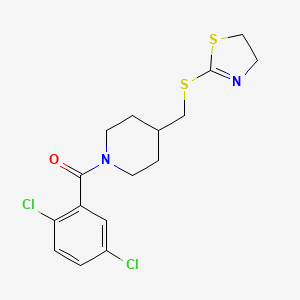
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)
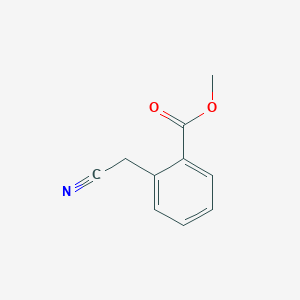

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)
